4-Pent-2-en-3-ylmorpholine

Description

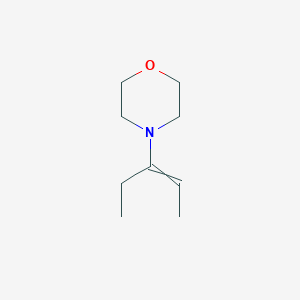

Structure

3D Structure

Properties

CAS No. |

13654-48-3 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-pent-2-en-3-ylmorpholine |

InChI |

InChI=1S/C9H17NO/c1-3-9(4-2)10-5-7-11-8-6-10/h3H,4-8H2,1-2H3 |

InChI Key |

IVDKYUOUZKYWNU-UHFFFAOYSA-N |

SMILES |

CCC(=CC)N1CCOCC1 |

Canonical SMILES |

CCC(=CC)N1CCOCC1 |

Synonyms |

Morpholine, 4-(1-ethyl-1-propenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-pent-2-en-3-ylmorpholine, two structurally analogous compounds are analyzed:

4-(2-Chloroethyl)morpholine Hydrochloride

This compound features a chloroethyl substituent at the 4-position of the morpholine ring. Key comparisons include:

- Reactivity : The chloroethyl group enhances electrophilicity, making it a versatile alkylating agent in organic synthesis. In contrast, the pentenyl group in 4-pent-2-en-3-ylmorpholine offers sites for nucleophilic addition (e.g., epoxidation or hydrogenation) due to its double bond .

- Applications : 4-(2-Chloroethyl)morpholine hydrochloride is commonly used in pharmaceutical intermediates (e.g., antitumor agents). The pentenyl derivative’s unsaturated chain may render it suitable for polymer chemistry or as a ligand in metal-organic frameworks (MOFs), though direct evidence is lacking.

- Stability : The chloroethyl derivative is hygroscopic and requires anhydrous handling, whereas the pentenyl analog’s stability under ambient conditions remains underexplored.

4-Allylmorpholine

4-Allylmorpholine shares a similar unsaturated substituent (allyl group) but differs in chain length and substitution pattern:

- Stereoelectronic Effects : The allyl group’s shorter chain and terminal double bond may result in higher electron density at the morpholine nitrogen compared to the pentenyl derivative. This could influence coordination behavior with metals or acid-base properties .

- Synthetic Utility : 4-Allylmorpholine is employed in click chemistry and radical reactions. The pentenyl variant’s extended chain could facilitate regioselective reactions or cyclization pathways.

Data Table: Comparative Properties

| Property | 4-Pent-2-en-3-ylmorpholine | 4-(2-Chloroethyl)morpholine HCl | 4-Allylmorpholine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~183.3 (theoretical) | 184.06 | 141.21 |

| Solubility | Likely polar aprotic solvents | Water-soluble (hydrochloride salt) | Moderate in ether/THF |

| Melting Point | Not reported | 198–202°C (decomposes) | -15°C (liquid) |

| Key Functional Group | Pentenyl (C=C) | Chloroethyl (Cl-CH2-CH2-) | Allyl (C=C) |

| Applications | Hypothesized: MOFs, drug precursors | Pharmaceutical alkylation | Click chemistry |

Research Findings and Limitations

- In contrast, 4-(2-chloroethyl)morpholine hydrochloride is synthesized via direct alkylation, as noted in patent literature .

- Biological Activity: No peer-reviewed studies on the biological activity of 4-pent-2-en-3-ylmorpholine exist.

- Thermal Stability : Computational studies (e.g., DFT calculations) could predict the pentenyl derivative’s stability relative to its analogs, but experimental validation is needed.

Preparation Methods

Alkylation of Morpholine with Pentenyl Halides

The direct alkylation of morpholine with 3-bromopent-2-ene represents a straightforward route to 4-pent-2-en-3-ylmorpholine. However, the synthesis of 3-bromopent-2-ene itself poses challenges due to the instability of allylic halides. Alternative precursors, such as mesylated or tosylated pentenyl alcohols, offer improved handling. For example, (S)-3-butyn-2-ol has been mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in tetrahydrofuran (THF), followed by displacement with morpholine to yield 4-(but-3-yn-2-yl)morpholine. Adapting this method, pent-2-en-3-ol could be mesylated and reacted with morpholine under similar conditions.

Reaction Conditions:

-

Mesylation: 0°C to room temperature, 1 hour, THF solvent.

-

Displacement: Reflux (66°C), 12 hours, morpholine in excess (3 equiv).

Yields for analogous reactions range from 60–75%, though steric hindrance at the pentenyl position may reduce efficiency.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of morpholine with a pentenyl bromide or iodide enables C–N bond formation. The patent EP4010329B1 describes using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand system, alongside potassium carbonate (K₂CO₃) in 1,4-dioxane at 90–95°C. Applying this to 3-bromopent-2-ene would require optimizing steric effects, as bulky allylic halides often exhibit slower reaction kinetics.

Key Parameters:

-

Catalyst: Pd₂(dba)₃ (2 mol%).

-

Ligand: XantPhos (4 mol%).

-

Base: K₂CO₃ (2 equiv).

This method avoids the need for pre-functionalized alcohols but requires stringent anhydrous conditions.

Selenoxide Elimination for Alkene Formation

From Selenide Precursors

The ACS Publications synthesis of Elisabethin A demonstrates selenoxide elimination to generate alkenes. For 4-pent-2-en-3-ylmorpholine, a selenide intermediate (e.g., 4-(3-phenylselenopentyl)morpholine) can be oxidized to induce elimination. The protocol involves:

-

Conjugate Addition: Copper(I) chloride (CuCl)-mediated addition of a Grignard reagent to an α,β-unsaturated carbonyl.

-

Selenation: Treatment with phenylselenyl chloride (PhSeCl).

-

Oxidation: Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) to trigger selenoxide elimination.

Example Protocol:

-

Starting Material: 4-(3-hydroxypropyl)morpholine.

-

Selenation: PhSeCl, Et₃N, THF, 0°C to room temperature.

-

Oxidation: mCPBA (1.5 equiv), CH₂Cl₂, reflux.

This method offers stereocontrol, favoring (E)-alkenes due to anti-periplanar elimination geometry.

Hydroamination of Alkenes

Transition-Metal-Mediated Hydroamination

Direct addition of morpholine to pent-2-ene-3-yne via hydroamination remains underexplored. However, gold(I) or rhodium(I) catalysts have been reported for similar substrates. For instance, AuCl₃/AgOTf systems facilitate anti-Markovnikov additions to terminal alkynes. Adapting this to internal alkynes like pent-2-ene-3-yne could yield the target compound, though regioselectivity may require ligand modulation.

Challenges:

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | 60–75% | Simple, scalable | Requires stable pentenyl precursors |

| Palladium Catalysis | 50–65% | Broad substrate scope | High catalyst cost, anhydrous conditions |

| Selenoxide Elimination | 70–85% | Stereocontrol, mild conditions | Toxic selenium reagents |

| Hydroamination | <30% | Atom-economic | Low efficiency for internal alkynes |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Pent-2-en-3-ylmorpholine, and how can purity be optimized?

- Methodology :

- Step 1 : Use reductive amination of morpholine with pent-2-en-3-one under hydrogenation conditions (e.g., H₂/Pd-C) .

- Step 2 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Step 3 : Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (compare with PubChem data ).

- Critical Considerations :

- Avoid over-reduction of the alkene moiety by controlling hydrogen pressure and reaction time.

- Monitor by TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate).

Q. How can the stereochemical configuration of 4-Pent-2-en-3-ylmorpholine be resolved experimentally?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/ethanol (95:5) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra to assign absolute configuration .

- Data Interpretation :

- Match optical rotation ([α]ᴅ) values with literature for known enantiomers.

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 4-Pent-2-en-3-ylmorpholine in nucleophilic addition reactions?

- Experimental Design :

- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, solvent polarity) using in-situ IR spectroscopy.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and electron density surfaces .

- Contradiction Analysis :

- If experimental results conflict with computational predictions (e.g., unexpected β-adducts), re-evaluate solvent effects or steric hindrance from the morpholine ring .

Q. How do solvent polarity and pH influence the stability of 4-Pent-2-en-3-ylmorpholine in aqueous solutions?

- Methodology :

- Stability Assay : Incubate compound in buffers (pH 3–9) at 25°C/40°C. Quantify degradation via LC-MS/MS over 72 hours.

- Hydrolysis Pathways : Identify byproducts (e.g., morpholine derivatives) using high-resolution mass spectrometry .

- Key Findings :

- Degradation accelerates in acidic conditions (pH <5) due to protonation of the morpholine nitrogen, increasing susceptibility to nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for 4-Pent-2-en-3-ylmorpholine?

- Methodology :

- Meta-Analysis : Compile IC₅₀ values from independent studies and assess variability via ANOVA.

- Reproducibility Testing : Replicate assays under standardized conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%) .

- Critical Factors :

- Contradictions may arise from impurities in commercial samples or differences in assay endpoints (e.g., cytotoxicity vs. enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.